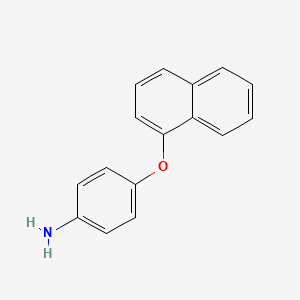

4-(Naphthalen-1-yloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-1-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGYJLHOEOYGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356101 | |

| Record name | 4-(naphthalen-1-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76590-19-7 | |

| Record name | 4-(naphthalen-1-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Naphthalen-1-yloxy)aniline CAS 6315-96-4 chemical properties

An In-depth Technical Guide to 4-(Naphthalen-1-yloxy)aniline (CAS 6315-96-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Naphthalen-1-yloxy)aniline, registered under CAS number 6315-96-4, is a bifunctional aromatic compound featuring a naphthalene ring linked to an aniline moiety through an ether bond. This unique structural architecture combines the rich electronic properties of the extended π-system of naphthalene with the versatile reactivity of a primary aromatic amine. These characteristics make it a molecule of significant interest, serving as a valuable building block and molecular scaffold in diverse fields, from medicinal chemistry to materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safe handling protocols, grounded in established chemical principles and supported by authoritative references.

Physicochemical and Structural Properties

The fundamental properties of 4-(Naphthalen-1-yloxy)aniline define its behavior in chemical and biological systems. While specific experimental data such as melting and boiling points are not widely reported in standard databases, its characteristics can be inferred from its structure and data on analogous compounds.

Table 1: Core Physicochemical Properties of 4-(Naphthalen-1-yloxy)aniline

| Property | Value / Description | Source(s) |

| CAS Number | 6315-96-4 | - |

| Molecular Formula | C₁₆H₁₃NO | - |

| Molecular Weight | 247.29 g/mol | Calculated |

| Physical Form | Expected to be a low-melting solid at room temperature. | |

| Purity | Commercially available in purities ranging from 95% to 99%. | [1] |

| Storage | Recommended to be stored in a dark, dry place, sealed from air and moisture. | |

| InChI | InChI=1S/C16H13NO/c17-13-8-10-15(11-9-13)18-16-7-3-5-12-4-1-2-6-14(12)16/h1-11H,17H2 | [1] |

| InChIKey | YJISOMDXBSSJTM-UHFFFAOYSA-N | [1] |

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of 4-(Naphthalen-1-yloxy)aniline relies on standard spectroscopic techniques. Below is an expert analysis of the expected spectral data based on its functional groups and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approximately 6.8–8.2 ppm) due to the presence of 11 distinct aromatic protons across the two ring systems. The seven protons of the naphthalene ring and the four protons of the p-substituted aniline ring will exhibit characteristic splitting patterns (doublets, triplets, and multiplets). A broad singlet, which may exchange with D₂O, is anticipated for the two amine (-NH₂) protons, likely appearing between 3.5 and 4.5 ppm, though its position can vary with solvent and concentration. Spectroscopic data from related naphthalen-yloxy derivatives confirm these general chemical shift regions.[2]

-

¹³C NMR: The carbon spectrum should display 16 unique signals. The carbon atom attached to the ether oxygen on the naphthalene ring (C-O) would be significantly downfield, as would the carbon attached to the nitrogen on the aniline ring (C-N). The remaining aromatic carbons would resonate in the typical range of ~110–155 ppm. Data for analogous compounds like 4-methoxy-N-(naphthalen-1-ylmethyl)aniline can provide reference points for these shifts.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups within the molecule.

-

N-H Stretching: A pair of medium-to-sharp absorption bands is expected in the 3350–3450 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.

-

C=C Stretching: Multiple sharp peaks between 1450 and 1600 cm⁻¹ will correspond to the aromatic ring skeletal vibrations.

-

C-O-C Stretching: A strong, characteristic band for the aryl ether linkage (Ar-O-Ar) should be present in the 1200–1270 cm⁻¹ region.

-

C-N Stretching: A weaker absorption for the C-N bond is expected around 1280–1350 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, 4-(Naphthalen-1-yloxy)aniline is expected to show a prominent molecular ion peak (M⁺) at an m/z value of approximately 247.29, corresponding to its molecular weight.

Synthesis and Chemical Reactivity

The formation of the aryl ether linkage is central to the synthesis of this molecule. Modern cross-coupling reactions provide efficient and versatile routes.

Representative Synthetic Protocols

Two primary strategies are viable for synthesizing 4-(Naphthalen-1-yloxy)aniline: the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.

Method A: Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for forming carbon-heteroatom bonds.[4][5] In this context, it involves the coupling of a phenol with an aryl halide.

-

Reaction: 1-Naphthol + 4-Iodoaniline → 4-(Naphthalen-1-yloxy)aniline

-

Causality: This reaction is driven by a copper(I) catalyst, which facilitates the nucleophilic substitution of the halide on the aniline ring by the naphthoxide ion. A base (e.g., K₂CO₃ or K₃PO₄) is required to deprotonate the 1-naphthol, forming the active nucleophile. High temperatures are often necessary for the traditional Ullmann reaction.[6][7]

Method B: Buchwald-Hartwig C-O Coupling

A more contemporary and often milder alternative is the palladium-catalyzed Buchwald-Hartwig reaction, which exhibits broad functional group tolerance and typically proceeds under less harsh conditions than the Ullmann reaction.[8][9][10]

-

Reaction: 1-Naphthol + 4-Bromoaniline → 4-(Naphthalen-1-yloxy)aniline

-

Causality: The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle. The Pd(0) catalyst undergoes oxidative addition into the aryl halide (C-Br) bond. Subsequent coordination and deprotonation of the phenol, followed by reductive elimination, yields the desired aryl ether product and regenerates the Pd(0) catalyst.[10] The choice of phosphine ligand is critical for the efficiency of the catalytic cycle.

Experimental Workflow: Buchwald-Hartwig C-O Coupling

-

Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄).

-

Reagents: Add 1-naphthol (1.0 equivalent) and 4-bromoaniline (1.1 equivalents) to the vessel, followed by an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the mixture with stirring at 80–110 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the pure product.

Caption: Workflow for Buchwald-Hartwig Synthesis.

Chemical Reactivity

-

Aniline Moiety: The primary amine group is a versatile functional handle. It can undergo N-alkylation or N-acylation to generate secondary or tertiary amines and amides, respectively. It can also be converted into a diazonium salt, a key intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.[11]

-

Aromatic Rings: Both the naphthalene and aniline rings are susceptible to electrophilic aromatic substitution. The substitution pattern will be directed by the existing activating groups (the -NH₂ and -OAr groups are activating, ortho-, para-directing).

Research Applications and Fields of Interest

The hybrid structure of 4-(Naphthalen-1-yloxy)aniline makes it a promising candidate for development in several advanced research areas.

Medicinal Chemistry and Drug Development

Both naphthalene and aniline are privileged scaffolds in medicinal chemistry. Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Anilino-naphthoquinones, for example, have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Therefore, 4-(Naphthalen-1-yloxy)aniline serves as an excellent starting point for synthesizing novel bioactive agents.

Materials Science and Organic Electronics

Molecules with extended π-conjugated systems, such as this one, often possess interesting photophysical properties. Analogous multi-aromatic amine structures are widely used as hole-transport materials in organic light-emitting diodes (OLEDs) and as components in organic photovoltaics (OPVs).[12] The combination of the electron-rich aniline and the large naphthalene system suggests potential for good charge mobility and thermal stability, making it a target for investigation in next-generation electronic devices.[12]

Caption: Potential Research Application Areas.

Safety and Handling

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | GHS07: Exclamation Mark | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | GHS07: Exclamation Mark | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation. |

Note: This classification is extrapolated from data for structurally similar compounds and the parent aniline structure. Users must consult a supplier-specific SDS and perform their own risk assessment.

Recommended Safe Handling Practices

-

Engineering Controls: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

4-(Naphthalen-1-yloxy)aniline is a chemically rich molecule that stands at the intersection of several key areas of modern chemical research. Its synthesis is accessible through well-established and robust cross-coupling methodologies like the Buchwald-Hartwig reaction. The presence of both a reactive primary amine and a large, electronically active naphthalene-ether system provides a powerful platform for the development of novel pharmaceuticals and advanced organic materials. Researchers and scientists are encouraged to explore its potential as a versatile building block, while adhering strictly to appropriate safety protocols due to the potential hazards associated with aromatic amines.

References

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

Yuan, Y., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

- Supporting Information for Ru-catalyzed reductive amination reactions. (n.d.).

- Jadhav, S. N., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

-

PubChem. (n.d.). 4-Benzyloxyaniline. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Bergbreiter, D. E. (2003). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Journal of Organic Chemistry.

-

Chemical Synthesis Database. (2025). 4-naphthalen-1-yloxy-benzoic acid. Retrieved from [Link]

- Cristau, H.-J., et al. (2005). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Journal of the American Chemical Society.

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

- MDPI. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules.

- Esezobor, D. E., et al. (2017). Synthesis of 4,4'-dihydroxyazobenzene and 4'-Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Delonix regia.

-

Organic Chemistry Portal. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines. Retrieved from [Link]

- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry.

Sources

- 1. CAS 125404-00-4: 4-(1-Naphthalenyl)benzenamine [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. xray.uky.edu [xray.uky.edu]

- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. insights.sent2promo.com [insights.sent2promo.com]

- 12. leapchem.com [leapchem.com]

An In-Depth Technical Guide to 4-(Naphthalen-1-yloxy)aniline: Molecular Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Naphthalen-1-yloxy)aniline is an aromatic ether-amine derivative that holds significant potential as a scaffold in medicinal chemistry and materials science. Its unique molecular architecture, which combines the rigid, polycyclic naphthalene core with the versatile aniline moiety through an ether linkage, provides a platform for the development of novel therapeutic agents and functional organic materials. The naphthalene group, a common motif in bioactive compounds, is known to impart desirable pharmacokinetic properties, while the aniline portion offers a reactive handle for further chemical modifications.[1][2][3][4] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic routes, and potential applications of 4-(Naphthalen-1-yloxy)aniline, with a focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-(Naphthalen-1-yloxy)aniline consists of a naphthalene ring linked to an aniline ring via an oxygen atom at the 1-position of the naphthalene and the 4-position of the aniline.

Molecular Formula: C₁₆H₁₃NO

Molecular Weight: 235.28 g/mol

The presence of both aromatic rings and the ether linkage dictates the physicochemical properties of the molecule, influencing its solubility, melting point, and electronic characteristics. The lone pair of electrons on the nitrogen atom of the aniline group and the oxygen of the ether linkage can participate in resonance with the aromatic systems, affecting the molecule's reactivity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO | Calculated |

| Molecular Weight | 235.28 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from similar aromatic compounds |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from structural similarity to other aromatic ethers and amines. |

| Melting Point | Not available in literature; expected to be a crystalline solid with a defined melting point. | N/A |

Synthetic Strategies

The synthesis of 4-(Naphthalen-1-yloxy)aniline can be approached through several established methods in organic chemistry, primarily involving the formation of the diaryl ether bond and the introduction of the amino group. Two plausible and widely applicable synthetic routes are the Ullmann condensation followed by reduction, or a Buchwald-Hartwig amination approach.

Route 1: Ullmann Condensation and Nitro Group Reduction

This classical approach involves the formation of the diaryl ether linkage via a copper-catalyzed Ullmann condensation, followed by the reduction of a nitro group to the desired aniline.[5][6][7][8][9]

Step 1: Synthesis of 1-(4-Nitrophenoxy)naphthalene via Ullmann Condensation

The Ullmann condensation is a well-established method for the synthesis of diaryl ethers, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.[5][6][7]

-

Reactants: 1-Naphthol and 4-nitrofluorobenzene (or other 4-halonitrobenzene).

-

Catalyst: Copper(I) iodide (CuI) or other copper sources.[7]

-

Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7]

-

Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Experimental Protocol:

-

To a stirred solution of 1-naphthol (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add copper(I) iodide (0.1 eq).

-

Add 4-nitrofluorobenzene (1.1 eq) to the reaction mixture.

-

Heat the mixture at 120-150 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-nitrophenoxy)naphthalene.

Step 2: Reduction of the Nitro Group

The nitro group of 1-(4-nitrophenoxy)naphthalene is then reduced to an amino group to yield the final product.

-

Reducing Agent: Common reducing agents for nitroarenes include tin(II) chloride (SnCl₂) in ethanol or ethyl acetate, catalytic hydrogenation (H₂/Pd-C), or iron powder in acidic medium.

Experimental Protocol (using SnCl₂):

-

Dissolve 1-(4-nitrophenoxy)naphthalene (1.0 eq) in ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain 4-(naphthalen-1-yloxy)aniline.

Caption: Synthetic pathway for 4-(Naphthalen-1-yloxy)aniline via Ullmann condensation and subsequent nitro group reduction.

Route 2: Buchwald-Hartwig Amination

An alternative, more modern approach is the palladium-catalyzed Buchwald-Hartwig amination.[10][11][12][13][14] This method allows for the direct formation of the C-N bond between an aryl halide and an amine.

Step 1: Synthesis of 1-Bromonaphthalene (if not commercially available)

This can be achieved through the direct bromination of naphthalene.

Step 2: Buchwald-Hartwig Amination

This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.[10][12][14]

-

Reactants: 1-Bromonaphthalene and 4-aminophenol.

-

Catalyst: A palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

-

Ligand: A bulky, electron-rich phosphine ligand like Xantphos, BINAP, or a biarylphosphine ligand.[10]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous toluene or dioxane.

Experimental Protocol:

-

In a glovebox or under an inert atmosphere, combine 1-bromonaphthalene (1.0 eq), 4-aminophenol (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) in a reaction vessel.

-

Add anhydrous toluene.

-

Seal the vessel and heat the mixture at 80-110 °C for 12-24 hours, with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield 4-(naphthalen-1-yloxy)aniline.

Caption: Synthesis of 4-(Naphthalen-1-yloxy)aniline using the Buchwald-Hartwig amination reaction.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene and aniline rings, as well as a signal for the amine protons. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene Protons | 7.0 - 8.2 | Multiplets |

| Aniline Protons | 6.5 - 7.5 | Doublets |

| Amine (NH₂) Protons | 3.5 - 5.0 | Broad singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for all 16 carbon atoms in the molecule, with the chemical shifts indicating the electronic environment of each carbon.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Naphthalene Carbons | 110 - 140 |

| Aniline Carbons | 115 - 150 |

| C-O (Naphthalene) | 150 - 160 |

| C-O (Aniline) | 140 - 155 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[17][18]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (two bands for primary amine) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch (aryl ether) | 1200 - 1270 |

| C-N Stretch (aromatic amine) | 1250 - 1335 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]⁺ at m/z corresponding to the exact mass of C₁₆H₁₃NO. Fragmentation patterns would likely involve cleavage of the ether bond.

Applications in Drug Development

The 4-(naphthalen-1-yloxy)aniline scaffold is a promising starting point for the design of novel therapeutic agents. Naphthalene derivatives have a well-documented history in medicinal chemistry, exhibiting a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][19][20]

-

Anticancer Agents: The naphthalene moiety is present in several anticancer drugs.[4][19] Derivatives of 4-(naphthalen-1-yloxy)aniline could be explored as inhibitors of various cancer-related targets such as kinases or topoisomerases. The aniline group provides a convenient point for further derivatization to optimize binding to target proteins.

-

Antimicrobial Agents: Naphthalene-based compounds have shown potent activity against a range of microbial pathogens.[1] The lipophilic nature of the naphthalene core can facilitate membrane permeability, a crucial factor for antimicrobial efficacy.

-

Enzyme Inhibitors: The rigid structure of the naphthalene ring system can serve as an anchor for binding to the active sites of enzymes. By modifying the substituents on the aniline ring, it is possible to fine-tune the inhibitory activity and selectivity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(naphthalen-1-yloxy)aniline. While a specific Material Safety Data Sheet (MSDS) is not available, the safety profile can be inferred from related aromatic amines and ethers.[21][22][23][24][25]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

-

Toxicity: Aromatic amines can be toxic and should be handled with care. Potential hazards include skin and eye irritation, and possible long-term health effects.

Conclusion

4-(Naphthalen-1-yloxy)aniline is a molecule with significant potential for applications in drug discovery and materials science. Its synthesis can be achieved through established and reliable methods such as the Ullmann condensation and the Buchwald-Hartwig amination. The structural and electronic properties of this compound make it an attractive scaffold for the development of novel bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of 4-(naphthalen-1-yloxy)aniline and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.). Retrieved February 23, 2026, from [Link]

-

Ullmann Condensation - SynArchive. (n.d.). Retrieved February 23, 2026, from [Link]

- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (2003). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Tetrahedron Letters, 44(19), 3863–3865.

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 23, 2026, from [Link]

- Contente, M. L., & Paradisi, F. (2018). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation.

- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

- Sawant, D. N., & Suse, P. S. (2006). Improved Ullmann Synthesis of Diaryl Ethers.

-

Diaryl Ether Synthesis. (2024, August 16). In Books. Retrieved February 23, 2026, from [Link]

-

China 4-naphthalen-1-ylaniline CAS No.: 125404-00-4 Manufacturers - Alfa Chemical. (n.d.). Retrieved February 23, 2026, from [Link]

-

Table of Contents. (n.d.). Retrieved February 23, 2026, from [Link]

-

Supplementary Information. (n.d.). Retrieved February 23, 2026, from [Link]

-

SAFETY DATA SHEET. (2016, January 27). Retrieved February 23, 2026, from [Link]

-

4-Benzyloxyaniline. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved February 23, 2026, from [Link]

-

Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. Retrieved February 23, 2026, from [Link]

-

¹H NMR of 4-((4-(hexyloxy)phenyl)diazenyl)naphthalen-1-yl 4-methoxybenzoate I6/a as a prototype. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Aromatic 100 - SAFETY DATA SHEET. (n.d.). Retrieved February 23, 2026, from [Link]

- Al-Ostath, A. I., & El-Faham, A. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-13.

-

Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

- Alghamdi, M. A., Abdulbaqi, M. R., Alghamdi, R. A., Fayad, E., Binjawhar, D. N., Katouah, H. A., ... & Moustafa, A. M. Y. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 15(1), 1-15.

-

Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. (2022, May 18). PMC. Retrieved February 23, 2026, from [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025, December 16). PMC. Retrieved February 23, 2026, from [Link]

-

The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

-

1,4-Naphthoquinones: Some Biological Properties and Application. (n.d.). J-Stage. Retrieved February 23, 2026, from [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved February 23, 2026, from [Link]

-

Mass spectra of products and fragments from naphthalene formed in... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

2-(1-Naphthyl)aniline. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Aniline - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved February 23, 2026, from [Link]

-

Publications | OSU Mass Spectrometry Center. (n.d.). Oregon State University. Retrieved February 23, 2026, from [Link]

-

Reaction of 1,4-naphthoquinone 1 with aniline 2. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synarchive.com [synarchive.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. wikieducator.org [wikieducator.org]

- 18. spectrabase.com [spectrabase.com]

- 19. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 21. chemview.epa.gov [chemview.epa.gov]

- 22. tri-iso.com [tri-iso.com]

- 23. skcinc.com [skcinc.com]

- 24. aglayne.com [aglayne.com]

- 25. sds.chemtel.net [sds.chemtel.net]

Solubility Profiling of 4-(Naphthalen-1-yloxy)aniline: A Technical Framework

Executive Summary

4-(Naphthalen-1-yloxy)aniline (CAS: 125404-00-4) is a critical intermediate in the synthesis of high-performance organic dyes, pharmaceutical active ingredients, and organic semiconductors. Its structure comprises a lipophilic naphthalene moiety linked via an ether bridge to a polar aniline group. This "Janus-faced" amphiphilic nature—combining a rigid, hydrophobic aromatic core with a hydrophilic, hydrogen-bonding amine tail—creates complex solubility behaviors that do not follow simple linear correlations.

This guide provides a comprehensive technical analysis of the solvation thermodynamics of 4-(Naphthalen-1-yloxy)aniline. It moves beyond static data to establish a predictive and experimental framework for researchers, detailing the physicochemical drivers of solubility, standardized measurement protocols, and thermodynamic modeling strategies.

Physicochemical Profile & Solvation Theory

To predict solubility, we must first deconstruct the solute's molecular interactions. The solubility of 4-(Naphthalen-1-yloxy)aniline is governed by the competition between its Crystal Lattice Energy (driven by

Structural Determinants[1]

-

Naphthalene Core: High planarity and aromaticity lead to strong intermolecular

- -

Ether Linkage: Introduces rotational freedom (entropy) but acts only as a weak hydrogen bond acceptor.

-

Aniline Amine (

): The primary handle for solvation in protic solvents. It acts as both a hydrogen bond donor and acceptor.[1]

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and LogP estimates (approx. 3.8–4.2), the following solubility profile is projected:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; excellent solvation of the aromatic core. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Favorable dispersion forces match the naphthalene core; "soft" polarity stabilizes the amine. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | H-bonding with the |

| Ethers/Esters | THF, Ethyl Acetate | Moderate to High | Good compatibility with the ether linkage and aromatic system. |

| Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | Solvent-solute dispersion forces are insufficient to overcome the cohesive energy of the polar amine group. |

| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect dominates. |

| Acidic Aqueous | 0.1 M HCl | Soluble | Protonation of the amine ( |

Experimental Determination Protocol

As specific peer-reviewed solubility data for this compound is sparse in open literature, researchers must generate their own validated data. The following protocol is the industry standard Isothermal Saturation Shake-Flask Method , optimized for aromatic amines.

Workflow Diagram (DOT)

Figure 1: Standardized workflow for solubility determination of solid organic intermediates.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

-

Weigh approximately 500 mg of 4-(Naphthalen-1-yloxy)aniline into a jacketed equilibrium cell (e.g., 50 mL volume).

-

Add 20 mL of the target organic solvent. Ensure solid solute remains in excess (visible solid phase).[4]

-

Seal the vessel to prevent solvent evaporation.[4]

Step 2: Equilibration

-

Connect the jacketed cell to a thermostatic water bath accurate to

K. -

Stir continuously using a magnetic stirrer (approx. 400 rpm) for 24 to 48 hours .

-

Validation Check: Stop stirring and allow to settle for 2 hours. If no solid remains, add more solute and repeat.

Step 3: Sampling & Phase Separation

-

Use a pre-heated glass syringe (to prevent precipitation inside the needle) to withdraw 2 mL of the supernatant.

-

Filter immediately through a 0.45 µm PTFE syringe filter .

-

Critical Step: Discard the first 0.5 mL of filtrate (to saturate filter adsorption sites) and collect the subsequent filtrate.

Step 4: Quantification (HPLC Method)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (70:30 v/v) with 0.1% Formic Acid (to prevent peak tailing of the amine).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (naphthalene absorption) or 240 nm.

-

Calculation: Determine concentration (

) using a 5-point external calibration curve (

Thermodynamic Modeling & Correlation

To extrapolate solubility data to unmeasured temperatures, researchers must correlate experimental mole fraction solubility (

The Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions of aromatic solids.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[3][5]

- : Empirical model parameters derived via multivariate regression.

-

Interpretation:

relates to the enthalpy of solution, while

The Van't Hoff Equation

For a narrower temperature range (e.g., 280 K – 320 K), the simplified linear relationship is often sufficient:

- : Apparent enthalpy of solution (kJ/mol).

- : Apparent entropy of solution (J/mol·K).

- : Universal gas constant (8.314 J/mol·K).

Thermodynamic Insight:

If

Solvation Mechanism Visualization

The dissolution of 4-(Naphthalen-1-yloxy)aniline involves a specific interplay of forces. The diagram below illustrates the molecular interactions.

Figure 2: Thermodynamic cycle of dissolution for 4-(Naphthalen-1-yloxy)aniline.

References

-

National Institute of Standards and Technology (NIST). IUPAC-NIST Solubility Data Series. Available at: [Link]

-

PubChem. Compound Summary: 4-(Naphthalen-1-yloxy)aniline (CAS 125404-00-4). National Library of Medicine. Available at: [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for solubility prediction theory).

- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.

Sources

4-(Naphthalen-1-yloxy)aniline safety data sheet (SDS) and toxicity

This technical guide provides an in-depth assessment of 4-(Naphthalen-1-yloxy)aniline , focusing on its safety profile, toxicological mechanisms, and handling protocols.

Safety, Handling, and Toxicological Profile

Executive Summary

4-(Naphthalen-1-yloxy)aniline (often supplied as the hydrochloride salt, CAS 6888-97-7 ) is a biaryl ether amine used primarily as a pharmacophore in medicinal chemistry and a ligand precursor for Schiff base synthesis. Its structure combines a lipophilic naphthalene moiety with a reactive aniline group via an ether linkage.

Critical Hazard Overview:

-

Primary Risk: Methemoglobinemia (Blood toxicity) due to the aniline moiety.

-

Secondary Risk: Severe eye damage and skin sensitization.[1][2][3][4][5]

-

Environmental Risk: High acute aquatic toxicity expected due to the naphthyl ether substructure.

Handling Directive: Treat as a Category 3 Acute Toxin and Category 2 Carcinogen (Suspected) . All handling requires engineering controls (fume hood) and specific PPE (chemically resistant gloves).

Chemical Identity & Physicochemical Properties[5][6][7][8]

Understanding the physical state is crucial for determining exposure routes. The hydrochloride salt is the most common commercial form due to the oxidation sensitivity of the free base.

| Property | Data / Specification |

| Chemical Name | 4-(Naphthalen-1-yloxy)aniline |

| Synonyms | 1-(4-Aminophenoxy)naphthalene; 4-(1-Naphthyloxy)benzenamine |

| CAS Number (HCl Salt) | 6888-97-7 |

| CAS Number (Free Base) | Not widely listed; refer to HCl salt for regulatory tracking |

| Molecular Formula | C₁₆H₁₃NO (Free Base) / C₁₆H₁₄ClNO (HCl Salt) |

| Molecular Weight | 235.28 g/mol (Free Base) / 271.74 g/mol (HCl Salt) |

| Physical State | Off-white to grey crystalline solid |

| Solubility | DMSO (>20 mg/mL), Methanol; Insoluble in water (Free Base) |

| pKa (Predicted) | ~4.6 (Aniline nitrogen) |

| LogP (Predicted) | 4.2 (High lipophilicity facilitates dermal absorption) |

Hazard Identification (GHS Classification)

Note: In the absence of a harmonized REACH dossier for this specific derivative, the classification below is derived from Structure-Activity Relationships (SAR) of analogous aryl amines (Aniline, CAS 62-53-3) and naphthyl ethers.

GHS Label Elements

Signal Word: DANGER

Hazard Statements (H-Codes):

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[2][3][6]

-

H317: May cause an allergic skin reaction.[1][2][3][5][8][9]

-

H372: Causes damage to organs (Blood/Spleen) through prolonged or repeated exposure.

Precautionary Statements (P-Codes):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][6] Remove contact lenses if present and easy to do.[1][2][3][6] Continue rinsing.[2][3][6][10]

-

P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Profile & Mechanism[1][3][5]

Mechanism of Toxicity: Methemoglobinemia

The primary toxicological concern for 4-(Naphthalen-1-yloxy)aniline is its metabolic activation into a reactive hydroxylamine species. This is a classic "Tox-Activation" pathway common to aniline derivatives.

Pathway Description:

-

Oxidation: Hepatic CYP450 enzymes (specifically CYP2E1) oxidize the amine group to an N-hydroxylamine.

-

Cycle: The N-hydroxylamine oxidizes Ferrous Hemoglobin (Fe²⁺) to Ferric Methemoglobin (Fe³⁺), which cannot carry oxygen.

-

Result: Tissue hypoxia (cyanosis), dizziness, and potential cardiovascular collapse.

Figure 1: Metabolic activation pathway leading to Methemoglobinemia.

Carcinogenicity & Genotoxicity

-

Genotoxicity: Aniline derivatives often test positive in in vitro micronucleus assays due to the formation of reactive nitrenium ions that can intercalate with DNA.

-

Carcinogenicity: Classified as Category 2 (Suspected) .[1][2][3][6] While specific data for the naphthyl ether is limited, the parent aniline is a known splenic carcinogen in rats. The bulky naphthalene group may alter the metabolic rate but does not eliminate the risk of bladder or splenic tumors.

Exposure Controls & Personal Protection

The high lipophilicity (LogP ~4.2) of this compound means it can rapidly penetrate intact skin . Standard latex gloves are insufficient.

Engineering Controls

-

Mandatory: Use only in a chemical fume hood with a face velocity of >100 fpm.

-

Equipment: Use a localized exhaust for weighing operations to prevent dust generation.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommendation | Technical Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of particulates during weighing. |

| Hand (Primary) | Nitrile (Double gloved) or Silver Shield® (Laminate) | Aniline derivatives permeate latex instantly. Laminate offers >4h breakthrough. |

| Eye/Face | Chemical Goggles + Face Shield | Risk of severe corneal damage (H318). Safety glasses are insufficient for powders. |

| Body | Tyvek® Lab Coat or Apron | Prevent contamination of street clothes; compound is likely persistent on fabric. |

Handling & Storage Protocols

Stability and Reactivity

-

Light Sensitivity: The ether linkage and amine group are susceptible to photo-oxidation. Store in amber vials.

-

Air Sensitivity: The free base oxidizes in air to form brown/black tarry impurities (azo compounds). The HCl salt is more stable but hygroscopic.

-

Incompatibilities: Strong oxidizers (peroxides, nitrates), acid chlorides, and anhydrides.

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if using the free base.

-

Segregation: Store away from oxidizers and acids.[1][3][8][6]

Emergency Response Workflow

In the event of exposure, rapid decontamination is critical to prevent systemic absorption and methemoglobinemia.

Figure 2: Emergency response decision tree for acute exposure.

First Aid Specifics:

-

Antidote: Methylene Blue is the specific antidote for methemoglobinemia but should only be administered by medical professionals if MetHb levels exceed 30% or symptoms are severe.

-

Contraindication: Do not give mouth-to-mouth resuscitation if the patient ingested the chemical; use a pocket mask to avoid secondary contamination.

Synthesis & Application Context

Research Context for Scientists:

This compound is frequently synthesized via a nucleophilic aromatic substitution (

-

Precursors: 1-Naphthol + 1-Fluoro-4-nitrobenzene (or 1-Chloro-4-nitrobenzene).

-

Intermediate: 1-(4-Nitrophenoxy)naphthalene.

-

Reduction: Catalytic hydrogenation (Pd/C + H₂) or chemical reduction (Fe/HCl) yields the target aniline. Safety Note: The nitro-intermediate reduction step is exothermic; control temperature to prevent runaway reactions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94519, 4-(p-Tolyloxy)aniline (Analogue Reference). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: 1-Naphthol (Aquatic Toxicity Reference). Retrieved from [Link]

-

ResearchGate (2023). Short Review on Metal Complexes of Schiff Bases containing Antibiotic, and Bioactivity Applications (Synthesis Reference). Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemos.de [chemos.de]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. archpdfs.lps.org [archpdfs.lps.org]

- 7. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 0011 - ANILINE [chemicalsafety.ilo.org]

- 9. ICSC 0011 - ANILINE [chemicalsafety.ilo.org]

- 10. carlroth.com [carlroth.com]

The Amino Group of 4-(Naphthalen-1-yloxy)aniline: A Comprehensive Reactivity Profile for Drug Discovery and Development

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity profile of the amino group in 4-(Naphthalen-1-yloxy)aniline. This molecule, possessing a unique electronic architecture arising from the interplay between the aniline and naphthalenyloxy moieties, is a valuable scaffold in medicinal chemistry and materials science. This document will delve into the electronic and steric factors governing the nucleophilicity and basicity of the amino group, and provide detailed, field-proven protocols for its key chemical transformations, including N-acylation, N-alkylation, sulfonation, and diazotization. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Strategic Importance of the 4-(Naphthalen-1-yloxy)aniline Scaffold

The 4-(Naphthalen-1-yloxy)aniline molecule presents a fascinating case study in substituent effects on aromatic amine reactivity. The fusion of a naphthalenyloxy group to the aniline core introduces a complex interplay of electronic and steric influences that significantly modulate the chemical behavior of the amino functionality. Understanding and harnessing this reactivity is paramount for the rational design and synthesis of novel therapeutic agents and functional materials. The amino group serves as a critical handle for a myriad of chemical modifications, allowing for the introduction of diverse pharmacophores and the fine-tuning of physicochemical properties. This guide will provide a deep dive into the theoretical underpinnings and practical applications of the amino group's reactivity in this specific molecular context.

Electronic and Steric Landscape of the Amino Group

The reactivity of the amino group in 4-(Naphthalen-1-yloxy)aniline is fundamentally dictated by the electronic nature of the naphthalenyloxy substituent. The oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the aniline's aromatic ring through resonance. This electron-donating resonance effect (+M) increases the electron density at the ortho and para positions of the aniline ring.

The Hammett substituent constant (σp) for a phenoxy group, a close structural analog, is approximately -0.320, indicating its electron-donating nature. This suggests that the naphthalenyloxy group will similarly activate the aniline ring towards electrophilic attack and enhance the nucleophilicity of the amino group compared to unsubstituted aniline.

The basicity of the amino group is also influenced by these electronic effects. The increased electron density on the nitrogen atom makes the lone pair more available for protonation. The pKa of 4-phenoxyaniline, a comparable model compound, is approximately 4.75, which is slightly higher than that of aniline (pKa ≈ 4.6), indicating a modest increase in basicity.[1]

Table 1: Comparative Physicochemical Properties

| Compound | pKa of Conjugate Acid | Hammett Constant (σp) of Substituent |

| Aniline | 4.6 | 0 (H) |

| 4-Phenoxyaniline | ~4.75[1] | -0.320 (OPh) |

| 4-(Naphthalen-1-yloxy)aniline | Estimated to be slightly higher than 4.75 | Estimated to be slightly more negative than -0.320 |

Synthesis of the Core Scaffold: 4-(Naphthalen-1-yloxy)aniline

The synthesis of 4-(Naphthalen-1-yloxy)aniline can be efficiently achieved via modern cross-coupling methodologies, which offer significant advantages over classical, harsher methods. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful strategies for the formation of the crucial C-N or C-O bond.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the synthesis of arylamines due to its high efficiency and broad substrate scope.[2]

Reaction Scheme:

Figure 1: General scheme for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube, add 4-iodo-1-naphthalenyloxybenzene (1.0 equiv.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.), and a suitable phosphine ligand like XPhos (0.02 equiv.).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Add aniline (1.2 equiv.), a base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), and anhydrous toluene.

-

Reaction: Stir the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Reactivity Profile of the Amino Group: Key Transformations

The enhanced nucleophilicity of the amino group in 4-(Naphthalen-1-yloxy)aniline makes it a versatile handle for a variety of chemical transformations. The following sections provide detailed protocols for some of the most synthetically useful reactions.

N-Acylation: Formation of Amides

N-acylation is a fundamental reaction for the protection of the amino group or for the introduction of new functionalities. The resulting amides are generally less reactive and less basic than the parent amine.

Reaction Scheme:

Sources

Methodological & Application

Synthesis of Sorafenib using 4-(Naphthalen-1-yloxy)aniline

An Application Guide for the Laboratory-Scale Synthesis of Sorafenib

Abstract

This document provides a comprehensive guide for the synthesis of Sorafenib, an oral multi-kinase inhibitor critical in oncology. We present a robust, phosgene-free synthetic strategy centered on the formation of a key bi-aryl ether intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, and its subsequent coupling to form the final unsymmetrical urea structure. This guide is designed for researchers and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and safety considerations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction and Strategic Overview

Sorafenib (marketed as Nexavar) is a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). Its therapeutic efficacy stems from its ability to inhibit multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases and various receptor tyrosine kinases (RTKs).[1]

The molecular architecture of Sorafenib features three key fragments: a pyridine-2-carboxamide head, a central diaryl ether linkage, and a bi-aryl urea tail. The synthesis of such an unsymmetrical urea presents a significant chemical challenge. Classical methods often rely on the use of highly toxic and difficult-to-handle reagents like phosgene or isocyanates.[2]

This guide details a modern, safer, and scalable approach that avoids these hazardous materials. Our strategy is bifurcated into two primary stages:

-

Synthesis of the Core Intermediate: Construction of the diaryl ether, 4-(4-aminophenoxy)-N-methylpicolinamide.

-

Urea Bond Formation: A phosgene-free coupling reaction using a stable carbamate intermediate to install the urea moiety.

This methodology provides a reliable pathway to high-purity Sorafenib suitable for research and preclinical development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of Sorafenib guides our synthetic strategy. The final urea linkage is the most logical disconnection point, breaking the molecule into an amine-functionalized core and an activated aniline derivative.

Caption: Retrosynthetic analysis of Sorafenib.

Part I: Synthesis of Key Precursors

The success of the final coupling reaction hinges on the quality of its constituent parts. This section details the preparation of the two primary intermediates.

Synthesis of 4-chloro-N-methyl-2-pyridinecarboxamide (Precursor A)

This precursor is the electrophilic component in the subsequent nucleophilic aromatic substitution (SNAr) reaction. It is typically prepared from picolinic acid.[3]

Protocol:

-

Chlorination/Acid Chloride Formation: To a flask charged with picolinic acid (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq), add thionyl chloride (SOCl₂, 3.0-3.5 eq) dropwise at 0 °C.

-

Rationale: Thionyl chloride serves as both the chlorinating agent for the pyridine ring and the reagent to convert the carboxylic acid to a highly reactive acyl chloride. DMF catalyzes this conversion via the formation of the Vilsmeier reagent.

-

-

After the addition is complete, heat the reaction mixture to 70-75 °C and maintain for 16-24 hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the mixture and carefully remove excess thionyl chloride under reduced pressure. The resulting crude 4-chloropyridine-2-carbonyl chloride hydrochloride is used directly in the next step.

-

Amidation: Cool the crude acyl chloride in an ice bath (0-5 °C). Slowly add a 40% aqueous solution of methylamine (CH₃NH₂, ~4.0 eq) while vigorously stirring. Ensure the temperature does not exceed 10 °C.

-

Rationale: The highly reactive acyl chloride readily undergoes amidation with methylamine. Using an aqueous solution is practical and efficient for scale-up. The reaction is highly exothermic, requiring careful temperature control to prevent side reactions.[4]

-

-

Stir the reaction for 3-4 hours at room temperature.

-

Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure Precursor A.

Synthesis of Phenyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate (Intermediate 2)

This stable, solid carbamate serves as an excellent phosgene substitute for the final urea formation.[2]

Protocol:

-

Reaction Setup: Dissolve 4-chloro-3-(trifluoromethyl)aniline (Precursor C, 1.0 eq) and pyridine (1.2 eq) in a suitable solvent such as dichloromethane in a flask cooled to 0 °C.

-

Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Carbamate Formation: Add phenyl chloroformate (Precursor D, 1.1 eq) dropwise to the cooled solution.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until the starting aniline is consumed.

-

Work-up: Quench the reaction by adding water and a small amount of dilute HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting solid, Intermediate 2, is often of sufficient purity for the next step but can be recrystallized if necessary.

Part II: The Convergent Synthesis of Sorafenib

With the key intermediates in hand, the final molecule is assembled through two crucial bond-forming reactions.

Caption: Overall synthetic workflow for Sorafenib.

Step 1: Diaryl Ether Formation (SNAr Reaction)

This step couples Precursor A and Precursor B to form the core amine intermediate.[5][6]

Protocol:

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve 4-aminophenol (Precursor B, 1.1 eq) in dry DMF.

-

Deprotonation: Add a strong base such as potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise at room temperature. Stir for 30 minutes.

-

Rationale: The strong base deprotonates the phenolic hydroxyl group of 4-aminophenol, forming a potent nucleophile (phenoxide). The amine group is significantly less acidic and remains protonated. An inert atmosphere is crucial to prevent oxidation of the electron-rich phenoxide.

-

-

Coupling: Add a solution of 4-chloro-N-methyl-2-pyridinecarboxamide (Precursor A, 1.0 eq) in dry DMF to the reaction mixture.

-

Heat the reaction to 80-110 °C and stir for 6-8 hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude 4-(4-aminophenoxy)-N-methylpicolinamide (Intermediate 1) can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Phosgene-Free Urea Formation

This final step involves the reaction of the two key intermediates to form Sorafenib.[2]

Protocol:

-

Reaction Setup: Charge a flask with Intermediate 1 (1.0 eq) and Intermediate 2 (1.05 eq).

-

Solvent and Heating: Add pyridine as the solvent and heat the mixture to 80 °C.

-

Rationale: This is an aminolysis reaction. The nucleophilic amine of Intermediate 1 attacks the electrophilic carbonyl carbon of the carbamate (Intermediate 2). Phenol is released as a leaving group. Pyridine serves as a high-boiling polar solvent and may also act as a base to facilitate the reaction.

-

-

Maintain the temperature for 3-5 hours, monitoring the reaction progress by TLC or HPLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the pyridine under reduced pressure.

-

The crude residue is then purified. A common method is to triturate the solid with a solvent like dichloromethane or ethyl acetate to remove impurities. The resulting solid is filtered and washed.

-

For high purity, the product can be recrystallized or subjected to column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to yield Sorafenib as a solid.[2]

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | Key ¹H NMR Peaks (DMSO-d₆, δ ppm) |

| Precursor A | C₇H₇ClN₂O | 170.60 | 68-71 | 8.65 (d), 8.40 (q), 7.80 (d), 7.65 (dd), 2.80 (d) |

| Intermediate 1 | C₁₃H₁₃N₃O₂ | 243.26 | 150-153 | 8.45 (d), 8.30 (q), 7.25 (d), 6.90 (d), 6.70 (d), 5.20 (s), 2.75 (d) |

| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | 464.82 | 203-205 | 9.22 (s), 8.95 (s), 8.70 (q), 8.50 (d), 8.20 (d), 7.60 (m), 7.50 (d), 7.20 (d), 2.80 (d) |

Note: NMR peak positions are approximate and may vary based on solvent and instrument. Data compiled from literature values.[2]

Safety and Reagent Handling

| Reagent | CAS Number | Hazard Class | Key Precautions |

| Thionyl Chloride | 7719-09-7 | Corrosive, Acutely Toxic | Handle in a fume hood. Reacts violently with water. Wear acid-resistant gloves, splash goggles, and a lab coat. |

| Pyridine | 110-86-1 | Flammable, Toxic | Use in a well-ventilated area or fume hood. Harmful if swallowed, inhaled, or absorbed through the skin. |

| Potassium tert-Butoxide | 865-47-4 | Flammable Solid, Corrosive | Reacts with water. Handle under an inert atmosphere. Causes severe skin burns and eye damage. |

| DMF | 68-12-2 | Reproductive Toxin | Known teratogen. Avoid inhalation and skin contact. Always use in a fume hood. |

| 4-Aminophenol | 123-30-8 | Harmful, Skin Sensitizer | Harmful if swallowed. May cause an allergic skin reaction. |

Discussion: Synthesis of Sorafenib Analogs

The synthetic route detailed herein is highly adaptable for the creation of novel Sorafenib analogs for structure-activity relationship (SAR) studies. By substituting the initial precursors, researchers can systematically probe the chemical space around the core Sorafenib scaffold.[7][8]

For instance, the user-mentioned compound, 4-(naphthalen-1-yloxy)aniline, while not a direct precursor to Sorafenib, could be utilized in an analogous synthetic scheme. If 4-(naphthalen-1-yloxy)aniline were reacted with an activated picolinic acid derivative, it could form a larger analog of Intermediate 1. Subsequent reaction with Intermediate 2 would yield a novel Sorafenib-like molecule where the central phenoxy ring is replaced by a naphthalen-1-yloxy moiety. Such modifications are a common strategy in medicinal chemistry to alter properties like solubility, metabolism, and target binding affinity.[9][10]

References

-

Zhang, L., et al. (2011). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 41(20), 3140-3146. Available from: [Link]

-

Scott, W., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844. Available from: [Link]

-

Sun, M., et al. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396. Available from: [Link]

- Google Patents. (2011). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.

-

Chem-Impex. 4-Chloro-N-méthyl-2-pyridinecarboxamide. Available from: [Link]

-

Zhou, S., & Chen, G. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(66), 37881-37895. Available from: [Link]

- Google Patents. (2012). CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.

-

Hyun, J., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 638-642. Available from: [Link]

-

Bhosale, R., et al. (2022). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 1-10. Available from: [Link]

-

Al-Omair, M., et al. (2022). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 12(43), 28243-28258. Available from: [Link]

Sources

- 1. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 2. tarjomefa.com [tarjomefa.com]

- 3. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of 4-(Naphthalen-1-yloxy)aniline via Catalytic Reduction of its Nitro Precursor

An Application Note for Drug Development Professionals

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals and advanced materials. This guide provides a detailed examination of the catalytic reduction of 1-nitro-4-(naphthalen-1-yloxy)benzene to yield 4-(Naphthalen-1-yloxy)aniline, a key intermediate in medicinal chemistry. We will explore the mechanistic underpinnings of this conversion, compare various catalytic systems, and present a robust, field-proven protocol using catalytic transfer hydrogenation—a method prized for its efficiency, safety, and scalability. This document is designed for researchers, chemists, and drug development professionals seeking a comprehensive and practical resource for synthesizing functionalized anilines.

Introduction: The Significance of Functionalized Anilines

Aromatic amines, particularly complex structures like 4-(Naphthalen-1-yloxy)aniline, are privileged scaffolds in drug discovery. The aniline moiety serves as a versatile synthetic handle for constructing amides, ureas, sulfonamides, and for engaging in cross-coupling reactions, enabling the exploration of vast chemical space. The catalytic reduction of the corresponding nitroarene is the most prevalent and atom-economical method for their preparation.[1][2] This approach is favored in industrial settings due to its high efficiency and the relatively low cost of starting materials.[3]

The choice of reduction strategy is critical, as it must be compatible with other functional groups within the molecule. This guide focuses on methodologies that offer high chemoselectivity, ensuring the integrity of the ether linkage and aromatic systems in the target molecule.

Mechanistic Overview: The Six-Electron Reduction Pathway

The conversion of a nitro group to an amine is a six-electron reduction process. While the exact surface chemistry can be complex and catalyst-dependent, the transformation is generally understood to proceed through a sequence of two-electron reduction steps. This direct hydrogenation pathway is the most commonly accepted mechanism for this transformation.[4]

The process involves the initial reduction of the nitro group (1) to a nitroso intermediate (2) , which is then further reduced to a hydroxylamine (3) . The final step is the hydrogenolysis of the N-O bond in the hydroxylamine to yield the target aniline (4) .[1][5][6]

The hydroxylamine intermediate is rarely isolated as it is typically more reactive than the starting nitro compound. However, under certain conditions, side reactions such as condensation between the nitroso and hydroxylamine intermediates can occur, leading to azo- or azoxy-dimers as impurities.[2] The choice of catalyst and reaction conditions is paramount to steer the reaction selectively towards the desired aniline product.

Comparative Analysis of Catalytic Systems

The selection of a catalyst and hydrogen source is the most critical decision in planning a nitro group reduction. The optimal choice depends on factors such as substrate sensitivity, required throughput, available equipment, and safety considerations.

| Catalyst System | Hydrogen Source | Advantages | Disadvantages & Mitigation |

| Palladium on Carbon (Pd/C) | H₂ Gas | Highly active, efficient, and versatile for many functional groups.[7][8] | Can catalyze dehalogenation and hydrogenolysis of sensitive groups (e.g., benzyl ethers).[7] Expensive. Mitigation: Use of milder conditions or alternative catalysts. |

| Palladium on Carbon (Pd/C) | Transfer Agents (e.g., Ammonium Formate, Formic Acid) | Avoids use of high-pressure H₂ gas, enhancing safety.[9][10] Often highly chemoselective. | Requires stoichiometric amounts of the hydrogen donor, increasing raw material cost and waste. |

| Raney® Nickel | H₂ Gas or Transfer Agents | Cost-effective and highly active.[2] Less prone to causing dehalogenation of aryl chlorides than Pd/C.[7] | Pyrophoric, especially after use, requiring careful handling and quenching.[11][12] Can have lower chemoselectivity. |

| Platinum on Carbon (Pt/C) | H₂ Gas | Very active; can be used for reducing aromatic rings under more forcing conditions. | Generally less selective than Pd/C for simple nitro reductions. Can be more expensive. |

| Iron (Fe) or Tin (SnCl₂) | Acid (e.g., HCl, Acetic Acid) | Classical, inexpensive, and highly chemoselective. Tolerates many functional groups.[7] | Stoichiometric metal waste is generated. Workup can be cumbersome due to metal salts. |

For the synthesis of 4-(Naphthalen-1-yloxy)aniline, Catalytic Transfer Hydrogenation (CTH) using Pd/C and a hydrogen donor like ammonium formate or formic acid emerges as a superior choice. This system balances high efficiency with operational safety, as it circumvents the need for specialized high-pressure hydrogenation reactors.[9][13] This makes the protocol more accessible to standard research laboratories while maintaining excellent yield and purity.

Detailed Protocol: Catalytic Transfer Hydrogenation of 1-nitro-4-(naphthalen-1-yloxy)benzene

This protocol describes the reduction of the nitro precursor using 10% Palladium on Carbon (Pd/C) with ammonium formate as the hydrogen donor in a methanol solvent system.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 1-nitro-4-(naphthalen-1-yloxy)benzene | C₁₆H₁₁NO₃ | 265.27 | 2.65 g | 10.0 | 1.0 |

| Ammonium Formate | CH₅NO₂ | 63.06 | 3.15 g | 50.0 | 5.0 |

| Palladium on Carbon (10% Pd) | Pd/C | - | ~265 mg | - | 10 wt% |

| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - | - |

Experimental Procedure

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-nitro-4-(naphthalen-1-yloxy)benzene (2.65 g, 10.0 mmol).

-

Catalyst Charging (Under Inert Atmosphere): Carefully add 10% Pd/C (265 mg, 10 wt% relative to the substrate) to the flask. Causality: The catalyst is handled as a dry powder, which can be pyrophoric; performing this under an inert gas stream minimizes the risk of ignition.[12] Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

-

Solvent Addition: Add methanol (80 mL) to the flask via syringe. Begin stirring to create a uniform slurry.

-

Hydrogen Donor Addition: In a separate beaker, dissolve ammonium formate (3.15 g, 50.0 mmol) in methanol (20 mL). Add this solution to the reaction flask dropwise over 5 minutes via syringe. Causality: The exotherm from the decomposition of ammonium formate and the hydrogenation is manageable with controlled addition. A rapid addition could lead to a sudden increase in temperature and pressure.

-

Reaction Execution: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the reaction mixture to a gentle reflux (~65 °C) using a heating mantle.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. To sample, briefly remove from heat, withdraw a small aliquot via syringe, filter it through a small plug of silica or a syringe filter to remove the Pd/C catalyst, and spot on a TLC plate. A typical mobile phase is 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting material spot (nitroarene) is no longer visible. The reaction is typically complete within 2-4 hours.

-

Catalyst Filtration (Critical Safety Step): Cool the reaction mixture to room temperature. Set up a filtration apparatus using a Büchner funnel with a pad of Celite® (~1 inch thick) over filter paper. Crucially, ensure the Celite® pad is kept wet with methanol throughout the filtration. Filter the reaction mixture through the Celite® pad. Wash the flask and the filter cake with additional methanol (2 x 20 mL). Warning: Do not allow the filtered catalyst cake to dry in the air. The used catalyst is highly pyrophoric due to adsorbed hydrogen.[11][14] Immediately after filtration, quench the Celite® pad containing the catalyst by carefully transferring it to a beaker of water.

-

Product Isolation: Transfer the combined filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.

-